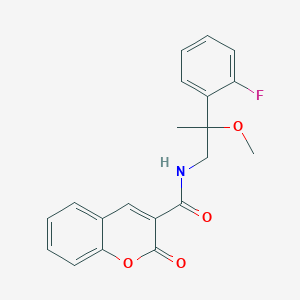

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO4/c1-20(25-2,15-8-4-5-9-16(15)21)12-22-18(23)14-11-13-7-3-6-10-17(13)26-19(14)24/h3-11H,12H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMPYBFORZRHQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC2=CC=CC=C2OC1=O)(C3=CC=CC=C3F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2H-chromene-3-carboxylic acid with 2-(2-fluorophenyl)-2-methoxypropylamine under acidic conditions to form the desired amide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or modulating receptor activity, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide ()

- Substituents : A sulfamoylphenyl group at the carboxamide position.

- Key Differences : The sulfamoyl group introduces high polarity, likely increasing water solubility but reducing membrane permeability compared to the target compound’s methoxypropyl-fluorophenyl moiety.

- Synthesis: Synthesized via condensation of 2-cyanoacetamide derivatives with aromatic aldehydes under acidic conditions (acetic acid/sodium acetate), yielding a product with a melting point >300°C . This high melting point reflects strong intermolecular hydrogen bonding due to the sulfamoyl group.

7-Methoxy-N-[4-(1-methylethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide ()

- Substituents : A methoxy group at position 7 of the coumarin ring and an isopropylphenyl group on the carboxamide.

- The isopropylphenyl group increases steric bulk compared to the target’s fluorophenyl-methoxypropyl chain, which may influence binding pocket compatibility .

Side Chain Modifications

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide ()

- Substituents : A para-methoxyphenethyl side chain.

- Key Differences : The phenethyl chain enhances lipophilicity compared to the methoxypropyl group in the target compound. The para-methoxy substituent on the phenyl ring may donate electron density via resonance, contrasting with the ortho-fluorine’s electron-withdrawing effect in the target compound. This difference could impact interactions with hydrophobic binding sites or metabolic enzymes .

Fluorinated Analogs ()

While describes fluorinated fentanyl derivatives (e.g., ortho-fluoroacryl fentanyl), the shared ortho-fluorophenyl motif is notable. Fluorine’s electronegativity and small atomic radius often enhance binding affinity (e.g., via halogen bonding) and metabolic stability by resisting oxidative degradation. However, the target compound’s coumarin scaffold differs fundamentally from fentanyl’s piperidine core, limiting direct pharmacological comparisons .

Physicochemical Properties

- Melting Points : The sulfamoyl derivative’s exceptionally high melting point (>300°C) highlights the impact of polar substituents on crystal packing . The target compound’s melting point is likely lower due to reduced polarity.

Biological Activity

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene derivatives class, notable for its diverse biological activities. This article provides a detailed examination of its biological activity, including antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a chromene ring fused with a carboxamide group, featuring a 2-fluorophenyl substituent and a methoxypropyl moiety. Its molecular formula is , and it has been studied for its interactions with various biological targets.

Antibacterial Activity

Mechanism of Action:

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-oxo-2H-chromene-3-carboxamide exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The compound disrupts bacterial cell wall synthesis or membrane integrity, leading to bacterial cell death.

Minimum Inhibitory Concentration (MIC):

The effectiveness of this compound is quantified using the Minimum Inhibitory Concentration (MIC), which indicates the lowest concentration required to inhibit bacterial growth. Studies have shown that it has a potent MIC against S. aureus, demonstrating its potential as an antibacterial agent.

Time-Kill Assays:

Time-kill assays further reveal that the compound effectively reduces bacterial viability over time, indicating a bactericidal effect rather than merely bacteriostatic.

Comparative Analysis with Similar Compounds

To understand the unique properties of N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-oxo-2H-chromene-3-carboxamide, it is beneficial to compare it with other chromene derivatives. Below is a table summarizing some comparable compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide | Nitro group substitution | Exhibits different electronic properties due to nitro group |

| N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide | Bromine substitution | Potentially different reactivity profile due to bromine |

| 8-Methoxy-N-(phenyl)-chromene derivatives | Methoxy substitution at 8-position | Variation in biological activity based on substituent position |

This comparison highlights how structural variations can influence biological activity, emphasizing the unique characteristics of N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-oxo-2H-chromene-3-carboxamide.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antimicrobial Studies : Research indicates that N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-oxo-2H-chromene-3-carboxamide shows promising results against various bacterial strains, suggesting its potential use in treating bacterial infections.

- Mechanistic Insights : Investigations into its mechanism have revealed that the compound likely interferes with essential processes in bacteria, such as cell wall biosynthesis and membrane permeability. This mechanism is crucial for developing new antibacterial therapies.

- Pharmacological Potential : Given its antibacterial properties, this compound may serve as a lead for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern. Further studies are needed to explore its efficacy in vivo and its safety profile.

Q & A

Q. How is enantiomeric purity validated for chiral centers?

- Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) resolves enantiomers.

- Optical rotation measurements ([α]D²⁵) confirm % enantiomeric excess (ee) ≥99% .

Data Contradictions and Resolution

Q. How to address discrepancies in reported biological activity across studies?

- Meta-analysis of assay conditions (e.g., cell line origin, serum concentration) identifies confounding variables.

- Dose-response validation using orthogonal assays (e.g., Western blot for apoptosis markers vs. MTT viability) resolves false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.